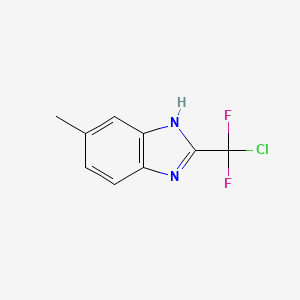

2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClF2N2 |

|---|---|

Molecular Weight |

216.61 g/mol |

IUPAC Name |

2-[chloro(difluoro)methyl]-6-methyl-1H-benzimidazole |

InChI |

InChI=1S/C9H7ClF2N2/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) |

InChI Key |

KFNRSASBDKGYEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(F)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic halogen exchange reaction, where a precursor compound undergoes halogen exchange with chlorodifluoromethyl reagents under controlled conditions . This reaction often requires specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

The synthesis of 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole typically involves the condensation of 1H-benzimidazole derivatives with various electrophiles. The compound can be synthesized using microwave-assisted methods, which enhance yield and reduce reaction time compared to conventional heating methods. For instance, studies have shown that yields can reach up to 99% under optimized microwave conditions .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties against a variety of pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, compounds with chloro and difluoromethyl substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/ml .

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| This compound | S. aureus | 25 |

| E. coli | 50 | |

| Candida albicans | 62.5 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The mechanism often involves inhibition of key signaling pathways and enzymes related to cancer cell proliferation.

- Case Study : A series of benzimidazole derivatives were tested for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) and histone deacetylase (HDAC), both critical in cancer progression. Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzimidazoles

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Benzimidazole Derivatives

- Electronic Effects : The chlorodifluoromethyl group (-CF₂Cl) is strongly electron-withdrawing due to the inductive effect of fluorine and chlorine, which contrasts with the electron-donating methyl group (-CH₃) in 6-methyl derivatives. This polarity difference influences reactivity in nucleophilic substitution or metal coordination .

- Melting Points : Fluorination and aryl substitution (e.g., 2-(2-Chloro-6-fluorophenyl)-6-methyl-1H-benzimidazole) significantly increase melting points compared to alkyl-substituted analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

Table 3: Coordination Polymers and Metal-Organic Frameworks (MOFs)

Q & A

Basic: What are the key considerations for synthesizing 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step reactions, starting with halogenation and cyclization of benzimidazole precursors. For example, analogous compounds like 2-(2-chloro-6-fluorophenyl)-6-methyl-1H-benzimidazole are synthesized via condensation of o-phenylenediamine derivatives with substituted carboxylic acids under acidic conditions . Key steps include:

- Temperature control : Maintain reaction temperatures between 80–120°C to avoid side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect impurities (<0.5%) .

Basic: How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

Answer:

A combination of 1H/13C NMR and LC-MS is critical:

- 1H NMR : Look for characteristic peaks such as the benzimidazole NH proton (~12.7 ppm in DMSO-d6) and methyl group signals (~2.4 ppm) .

- 13C NMR : The chlorodifluoromethyl group exhibits distinct CF2Cl carbon signals at ~115–120 ppm .

- LC-MS : Use high-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 261.06 for C14H11ClF2N2) and rule out adducts .

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in halogenated benzimidazoles?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL’s restraints for disordered CF2Cl groups and anisotropic displacement parameters for non-H atoms .

- Validation : Cross-check with CCDC databases (e.g., CCDC-1849507 for analogous structures) to verify bond lengths/angles .

Advanced: How can reaction mechanisms for substituent introduction on the benzimidazole core be experimentally validated?

Answer:

Mechanistic studies require:

- Isotopic labeling : Use 18O-labeled reagents to track oxygen incorporation during cyclization .

- Kinetic profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .

- Computational modeling : Compare experimental activation energies with DFT-calculated pathways (e.g., B3LYP/6-31G*) .

Advanced: What pharmacological screening approaches are suitable for evaluating biological activity?

Answer:

For antimicrobial/anticancer studies:

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and cancer cell lines (e.g., MCF-7) using MIC (Minimum Inhibitory Concentration) and MTT assays .

- Structure-activity relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. anthracenyl) to correlate electronic effects with potency .

- Toxicity profiling : Use zebrafish embryos or HEK293 cells to assess cytotoxicity (IC50 > 50 µM is desirable) .

Advanced: How should researchers address contradictions between computational predictions and experimental data?

Answer:

Systematic validation is essential:

- Data triangulation : Compare DFT-predicted NMR shifts with experimental values; deviations >0.5 ppm suggest conformational discrepancies .

- Crystallographic benchmarking : Use SC-XRD to resolve conflicts in bond angles/lengths arising from force field approximations .

- Error analysis : Quantify uncertainties in DFT functionals (e.g., B3LYP vs. M06-2X) and refine models iteratively .

Advanced: What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Answer:

Optimize via:

- Catalyst screening : Test Pd/C or Ni catalysts for selective halogenation; avoid over-chlorination .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.